molecular formula C16H14BrN3O B4960129 6-bromo-N-(2-methoxy-5-methylphenyl)-4-quinazolinamine

6-bromo-N-(2-methoxy-5-methylphenyl)-4-quinazolinamine

Cat. No. B4960129
M. Wt: 344.21 g/mol
InChI Key: RYEWGJBCPHSBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(2-methoxy-5-methylphenyl)-4-quinazolinamine is a chemical compound that has been the focus of scientific research due to its potential application in the development of novel drugs. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-methoxy-5-methylphenyl)-4-quinazolinamine is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting specific enzymes or signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-(2-methoxy-5-methylphenyl)-4-quinazolinamine can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. In addition, 6-bromo-N-(2-methoxy-5-methylphenyl)-4-quinazolinamine has been shown to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-N-(2-methoxy-5-methylphenyl)-4-quinazolinamine in lab experiments is its ability to exhibit a wide range of biological activities. This compound can be used as a starting point for the development of novel drugs for the treatment of various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 6-bromo-N-(2-methoxy-5-methylphenyl)-4-quinazolinamine. One direction is to further investigate its mechanism of action and identify specific targets that are involved in its biological activities. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, this compound can be used as a lead compound for the development of more potent and selective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-bromo-N-(2-methoxy-5-methylphenyl)-4-quinazolinamine involves a multi-step process that starts with the reaction of 2-methoxy-5-methylbenzaldehyde with 2-aminobenzoic acid to form 2-methoxy-5-methyl-N-(2-carboxyphenyl)benzamide. This intermediate is then reacted with phosphorus oxychloride to form 2-methoxy-5-methyl-N-(2-chlorophenyl)benzamide. The final product is obtained by reacting this intermediate with 6-bromoquinazoline in the presence of potassium carbonate.

Scientific Research Applications

6-bromo-N-(2-methoxy-5-methylphenyl)-4-quinazolinamine has been the focus of scientific research due to its potential application in the development of drugs for the treatment of various diseases. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities in vitro.

properties

IUPAC Name

6-bromo-N-(2-methoxy-5-methylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c1-10-3-6-15(21-2)14(7-10)20-16-12-8-11(17)4-5-13(12)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEWGJBCPHSBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(2-methoxy-5-methylphenyl)quinazolin-4-amine

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